2-Bromobenzyl alcohol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

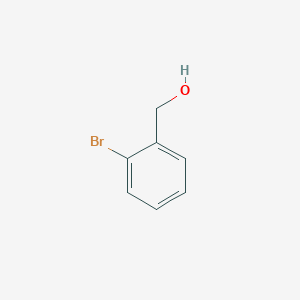

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-bromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWGHQGLUMEZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172411 | |

| Record name | 2-Bromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystals; [Sigma-Aldrich MSDS] | |

| Record name | 2-Bromobenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18982-54-2 | |

| Record name | 2-Bromobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18982-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018982542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH9B68J1KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromobenzyl Alcohol for Advanced Research and Development

This guide provides an in-depth exploration of 2-Bromobenzyl alcohol (CAS No. 18982-54-2), a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core characteristics, synthesis protocols, and critical applications, with an emphasis on the mechanistic reasoning behind its utility.

Introduction: The Strategic Importance of this compound

This compound, systematically named (2-bromophenyl)methanol, is a halogenated aromatic alcohol.[1][2] Its molecular structure, featuring a hydroxyl group and a bromine atom on adjacent carbons of a benzene ring, imparts a unique reactivity profile that is highly valued in synthetic chemistry.[2] The ortho-positioning of the bromo and hydroxymethyl substituents allows for intricate molecular manipulations, making it a crucial building block for complex organic molecules. This guide will delve into the fundamental properties, synthesis, and diverse applications of this versatile compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design. This compound is typically a white to pale yellow or beige crystalline powder.[3][4][5]

Core Properties

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 18982-54-2 | [1][3][4][6][7] |

| Molecular Formula | C₇H₇BrO | [1][3][4][7] |

| Molecular Weight | 187.03 g/mol | [1][3] |

| Appearance | White to pale yellow crystalline powder | [3][4][6] |

| Melting Point | 78-82 °C | [3][7][8][9] |

| Boiling Point | ~261.8 °C at 760 mmHg | [4][8] |

| Solubility | Soluble in DMSO and Methanol | [4][7] |

| Density | ~1.565 - 1.6 g/cm³ | [4][8] |

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically in the range of 7.0-7.6 ppm), a singlet for the benzylic CH₂ protons (around 4.7 ppm), and a broad singlet for the hydroxyl proton, the position of which can vary depending on concentration and solvent.[10]

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the six aromatic carbons, with the carbon bearing the bromine atom shifted downfield, and a peak for the benzylic carbon (CH₂OH).[1]

-

IR Spectroscopy: The infrared spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic ring and the CH₂ group will also be present, along with C=C stretching absorptions in the aromatic region (around 1400-1600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[10]

Synthesis of this compound: Pathways and Rationale

The synthesis of this compound can be approached through several routes, each with its own advantages in terms of starting material availability, yield, and scalability. A common and reliable laboratory method involves the nucleophilic substitution of 2-bromobenzyl bromide.

Laboratory-Scale Synthesis from 2-Bromobenzyl Bromide

A prevalent method for preparing this compound involves the hydrolysis of 2-bromobenzyl bromide.[2] This reaction is a straightforward nucleophilic substitution where the bromide is displaced by a hydroxide ion.

Caption: Workflow for the synthesis of this compound via hydrolysis.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromobenzyl bromide in a suitable solvent such as acetone or tetrahydrofuran (THF).

-

Addition of Base: Slowly add an aqueous solution of a base, typically sodium hydroxide or potassium carbonate, to the flask. The choice of base and solvent system is critical to balance the reaction rate and minimize side reactions.

-

Reaction Conditions: The mixture is typically heated to reflux to ensure the completion of the reaction. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound is extensive, primarily serving as a key intermediate in the synthesis of a wide range of organic compounds.[3][11]

Pharmaceutical Intermediates

This compound is a valuable precursor in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[2][11][12] Its bifunctional nature allows for sequential or tandem reactions to build complex molecular architectures.

-

Prodrug Synthesis: It has been used as a reagent in the preparation of an orally active and liver-targeted prodrug of 5-fluoro-2'-deoxyuridine, which has applications in the treatment of hepatocellular carcinoma.[6][13]

-

Chiral Amino Acid Synthesis: It acts as a reagent for the synthesis of alkoxy tetrasubstituted chiral amino acids.[6][13]

-

General Pharmaceutical Scaffolds: It is a building block for various therapeutic agents, including analgesics and antihistamines.[2]

Advanced Organic Synthesis

Beyond pharmaceuticals, this compound is employed in various other areas of chemical synthesis.

-

Phthalide Synthesis: It is used as a reagent in the microwave-assisted, palladium-catalyzed synthesis of phthalides, which are important compounds in the fragrance and pharmaceutical industries.[3][7]

-

Agrochemicals and Specialty Chemicals: This compound is also a precursor in the synthesis of certain agrochemicals and other specialty chemicals like dyes and polymer stabilizers.[2][11]

Caption: Key application areas of this compound.

Safety, Handling, and Storage: A Protocol for Safe Practice

Adherence to strict safety protocols is non-negotiable when working with this compound.

Hazard Identification

-

Skin Contact: May cause skin irritation upon contact.[3][14]

-

Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[3][14]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[15] Ensure that eyewash stations and safety showers are readily accessible.[14]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling.[14][16] Do not eat, drink, or smoke in the laboratory.[14][16]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[3][15]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[14]

Conclusion

This compound is a cornerstone intermediate for chemists in both academic and industrial settings. Its strategic importance is underscored by its role in the synthesis of high-value molecules, particularly in the realm of pharmaceuticals. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for leveraging its full synthetic potential while ensuring a safe laboratory environment.

References

-

This compound. (n.d.). LookChem. Retrieved February 7, 2026, from [Link]

-

This compound. (n.d.). Haz-Map. Retrieved February 7, 2026, from [Link]

-

Unlocking Chemical Potential: Applications of 2-Bromobenzyl Bromide in Industry. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 7, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Safety Data Sheet: this compound. (2025, December 19). Fisher Scientific. Retrieved February 7, 2026, from [Link]

-

This compound. (2025, May 20). ChemSynthesis. Retrieved February 7, 2026, from [Link]

Sources

- 1. This compound | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. ycdehongchem.com [ycdehongchem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. CAS 18982-54-2: 2-Bromobencil alcohol | CymitQuimica [cymitquimica.com]

- 7. This compound | 18982-54-2 [chemicalbook.com]

- 8. This compound [nanfangchem.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. This compound(18982-54-2) 1H NMR spectrum [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. usbio.net [usbio.net]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.ca [fishersci.ca]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2-Bromobenzyl Alcohol: Physicochemical Profile & Synthetic Utility

[1]

Executive Summary

2-Bromobenzyl alcohol (CAS 18982-54-2) is a critical halogenated aromatic building block in medicinal chemistry, distinguished by its ortho-bromo substitution.[1] This steric and electronic feature makes it a pivotal intermediate for constructing fused heterocycles (e.g., phthalides, benzoboroxoles) and a versatile handle for palladium-catalyzed cross-coupling reactions.[1] This guide provides a rigorous analysis of its physical properties, spectral characteristics, and validated synthetic protocols, serving as a reference for high-precision drug development workflows.

Molecular Identity & Structural Analysis

The unique reactivity of this compound stems from the proximity of the bromine atom to the hydroxymethyl group.[1] This ortho positioning facilitates intramolecular cyclization reactions, a property not shared by its meta or para isomers.

| Parameter | Detail |

| IUPAC Name | (2-Bromophenyl)methanol |

| CAS Number | 18982-54-2 |

| Molecular Formula | C₇H₇BrO |

| Molecular Weight | 187.03 g/mol |

| SMILES | OCC1=C(Br)C=CC=C1 |

| InChI Key | IOWGHQGLUMEZKG-UHFFFAOYSA-N |

| Structural Feature | Ortho-bromo substituent provides steric bulk and a handle for metallation/coupling.[1] |

Physicochemical Profile

Precise knowledge of thermodynamic and solubility properties is essential for process optimization and purification.

Thermodynamic & Physical Data

| Property | Value | Context/Notes |

| Physical State | Solid (Crystalline/Needles) | Often appears as a supercooled liquid if impure.[1] |

| Melting Point | 78–82 °C | Sharp range indicates high purity (>98%).[1] |

| Boiling Point | 261.8 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification if liquid.[1] |

| Density | ~1.6 g/cm³ | Significantly denser than water due to bromine atom.[1] |

| Flash Point | 112.1 °C | Combustible; requires standard fire safety protocols.[1] |

| LogP | 1.94 | Moderate lipophilicity; amenable to RP-HPLC.[1] |

| pKa | ~13.95 (Predicted) | Typical primary alcohol acidity.[1] |

Solubility & Solvent Compatibility[1]

-

High Solubility: Ethanol, Methanol, DMSO, DMF, Ethyl Acetate, Dichloromethane.

-

Low Solubility: Water (Slightly soluble), Hexanes (Used for recrystallization).[1]

-

Purification Logic: The compound can be recrystallized from a mixture of Ethyl Acetate/Hexanes (1:5 ratio) or pure Hexanes if the starting material is sufficiently clean.

Spectral Characterization

Validation of identity requires interpretation of specific spectral markers, particularly the benzylic methylene protons and the aromatic splitting pattern.[2]

¹H NMR Interpretation (400 MHz, CDCl₃)

-

δ 4.75 ppm (s or d, 2H): Benzylic methylene (-CH ₂OH).[1] Appears as a doublet if coupling to OH is resolved, otherwise a singlet.

-

δ 2.0–2.5 ppm (br s, 1H): Hydroxyl proton (-OH ).[1] Chemical shift varies with concentration and solvent.[1]

-

δ 7.55 ppm (dd, 1H): Aromatic proton at C3 (ortho to Br).[1] Deshielded by the bromine atom.[1]

-

δ 7.10–7.40 ppm (m, 3H): Remaining aromatic protons.[1]

¹³C NMR Interpretation (100 MHz, CDCl₃)

Synthetic Utility & Experimental Protocols

Workflow Visualization: Reactivity Pathways

The following diagram illustrates the central role of this compound in synthesizing phthalides and benzyl halides.

Figure 1: Synthetic divergence from this compound.[1] The alcohol serves as a precursor for alkylating agents (bromides) or direct carbonylation substrates.[1]

Protocol 1: Synthesis via Reduction of 2-Bromobenzaldehyde

Rationale: This method is preferred over reducing the acid due to milder conditions and higher yields.[1]

Reagents:

-

2-Bromobenzaldehyde (1.0 equiv)[1]

-

Sodium Borohydride (NaBH₄) (0.5–1.0 equiv)[1]

-

Methanol (Solvent)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-bromobenzaldehyde (10 mmol) in Methanol (30 mL) in a round-bottom flask. Cool to 0 °C using an ice bath.

-

Addition: Add NaBH₄ (5 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 3:1).[1]

-

Quench: Quench carefully with saturated NH₄Cl solution or dilute HCl.

-

Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from Hexanes if necessary.

Protocol 2: Palladium-Catalyzed Synthesis of Phthalides

Rationale: The ortho-bromo group allows for Pd-catalyzed carbonylation and intramolecular cyclization with the alcohol oxygen.[1]

Reagents:

Methodology:

-

Combine this compound, Pd catalyst (5 mol%), and base in a pressure vessel or microwave vial.

-

Introduce the CO source.[1]

-

Heat to 100–120 °C in DMF or Dioxane.

-

The Pd inserts into the C-Br bond, coordinates CO, and the hydroxyl group attacks the acyl-palladium intermediate to close the lactone ring.[1]

Handling, Safety & Stability (E-E-A-T)

Safety Profile (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work in a fume hood to avoid inhalation of dust/vapors.[1]

Storage & Stability

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72850, this compound. Retrieved from [Link]

-

Wu, X., et al. (2004). Fast microwave promoted palladium-catalyzed synthesis of phthalides from bromobenzyl alcohols utilizing DMF and Mo(CO)6 as carbon monoxide sources. Tetrahedron Letters, 45(24), 4635-4638.[1]

-

Organic Syntheses. General Procedures for NaBH4 Reduction of Aldehydes. (General protocol adaptation). Retrieved from [Link][1]

Sources

- 1. This compound | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. This compound 99 18982-54-2 [sigmaaldrich.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound(18982-54-2) IR2 [m.chemicalbook.com]

- 8. This compound | CAS#:18982-54-2 | Chemsrc [chemsrc.com]

- 9. This compound [nanfangchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 2-Bromobenzyl Alcohol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromobenzyl alcohol (CAS RN: 18982-54-2), a critical halogenated aromatic alcohol in modern organic synthesis.[1] We will delve into its unique chemical structure and the resulting physicochemical properties that make it a versatile reagent. This guide will detail validated synthetic protocols, thorough spectroscopic characterization, and a critical analysis of its key reactions. Furthermore, we will explore its significant applications as a precursor and building block in the pharmaceutical and specialty chemical industries, offering field-proven insights for professionals in drug development and chemical research.[1][2]

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₇BrO, possesses a molecular architecture consisting of a benzyl alcohol core with a bromine atom substituted at the ortho (C2) position of the benzene ring.[1] This specific arrangement of functional groups—a primary alcohol and an aryl bromide—in close proximity is fundamental to its reactivity and synthetic utility.

Structural Analysis and Reactivity Insights:

The bromine atom at the ortho position exerts significant electronic and steric influence on the molecule.

-

Electronic Effects: Bromine is an electronegative atom that withdraws electron density from the aromatic ring through the inductive effect (-I). Simultaneously, its lone pairs can donate electron density via the resonance effect (+R). This electronic duality influences the reactivity of both the aromatic ring and the benzylic alcohol.

-

Steric Hindrance: The presence of the bulky bromine atom adjacent to the hydroxymethyl group can sterically hinder reactions at both the alcohol and the C1 position of the ring, a factor that must be considered in reaction design.

These structural features make this compound a valuable bifunctional molecule, capable of undergoing reactions at the alcohol moiety, the aromatic ring, and the carbon-bromine bond.[1]

Physicochemical Data Summary:

The following table summarizes the key physical and chemical properties of this compound, essential for experimental planning and execution.

| Property | Value | Reference(s) |

| CAS Number | 18982-54-2 | [1][3][4] |

| Molecular Formula | C₇H₇BrO | [2][3][4][5] |

| Molecular Weight | 187.03 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid or beige crystalline powder/needles | [1][2][5] |

| Melting Point | 78-80 °C | [5][6][7] |

| Boiling Point | 261.8 ± 15.0 °C at 760 mmHg | [5][7] |

| Density | 1.6 ± 0.1 g/cm³ | [5][7] |

| Flash Point | 112.1 ± 20.4 °C | [5][7] |

| Solubility | Slightly soluble in water; readily soluble in ethanol, acetone, and ether. | [1] |

Synthesis and Mechanistic Considerations

The preparation of this compound is achievable through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A prevalent and efficient laboratory-scale method is the reduction of 2-bromobenzaldehyde.

Validated Protocol: Reduction of 2-Bromobenzaldehyde

This protocol describes the reduction of 2-bromobenzaldehyde using sodium borohydride (NaBH₄), a mild and selective reducing agent that is well-suited for converting aldehydes to primary alcohols without affecting the aryl bromide.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol at 0 °C (ice bath).

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Causality Note: The slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

-

Workup and Quenching: Carefully quench the reaction by the slow addition of distilled water or dilute hydrochloric acid to neutralize the excess NaBH₄ and decompose the borate esters.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by recrystallization from a solvent system like hexane or by column chromatography on silica gel.[6] A successful synthesis following this general procedure yielded light-orange crystals with a melting point of 78-80°C.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Self-Validation)

Confirming the identity and purity of synthesized this compound is paramount. The following spectroscopic data are characteristic of the target structure.

-

¹H NMR Spectroscopy (CDCl₃, 500 MHz):

-

δ 7.57 (d, J=8.0 Hz, 1H): Aromatic proton ortho to the bromine.

-

δ 7.51 (d, J=7.6 Hz, 1H): Aromatic proton ortho to the CH₂OH group.

-

δ 7.36 (t, J=7.5 Hz, 1H): Aromatic proton meta to the bromine.

-

δ 7.19 (t, J=7.6 Hz, 1H): Aromatic proton meta to the CH₂OH group.

-

δ 4.78 (s, 2H): Methylene protons of the CH₂OH group.

-

δ 2.02 (s, 1H): Hydroxyl proton (this signal is broad and its chemical shift can vary; it will exchange with D₂O).[8]

-

-

¹³C NMR Spectroscopy (CDCl₃):

-

Expected signals in the aromatic region (~120-140 ppm) and a signal for the benzylic carbon (~63 ppm). Specific shifts include: δ 138.18, 132.72, 129.35, 128.83, 128.73, 127.03, and 62.80.[8]

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): Expect to see a characteristic pair of peaks at m/z 186 and 188 with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[11]

-

Key Fragmentation: A common fragmentation pattern for benzyl alcohols is the loss of water (M-18), leading to peaks at m/z 168 and 170.[12][13] Another significant peak is often observed at m/z 107, corresponding to the loss of the bromine atom.

-

Key Reactions and Synthetic Applications

The true value of this compound lies in its ability to participate in a diverse range of chemical transformations, making it a cornerstone intermediate in multi-step syntheses.

A. Protection of Alcohols

The 2-bromobenzyl (2-BrBn) group can be used as a protecting group for alcohols, forming a 2-bromobenzyl ether. While less common than the standard benzyl (Bn) ether, it offers unique reactivity profiles for deprotection.

-

Protection: Typically achieved via Williamson ether synthesis, reacting the alcohol with 2-bromobenzyl bromide in the presence of a base like sodium hydride (NaH).

-

Deprotection: Standard hydrogenolysis (H₂, Pd/C) is effective.[14][15] The presence of the bromine also allows for alternative deprotection strategies involving organometallic intermediates.

B. Oxidation

The primary alcohol can be selectively oxidized to either 2-bromobenzaldehyde or 2-bromobenzoic acid using appropriate reagents.

-

To Aldehyde: Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective.

-

To Carboxylic Acid: Stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will complete the oxidation.

C. Palladium-Catalyzed Cross-Coupling Reactions

This is arguably the most significant application. The aryl bromide moiety is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[16][17][18]

-

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl structure.

-

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base to synthesize aryl alkynes.

-

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine in the presence of a palladium catalyst and a strong base.

Expertise Insight: The hydroxymethyl group can sometimes interfere with or participate in these coupling reactions. It may be necessary to protect the alcohol (e.g., as a silyl ether) prior to performing the cross-coupling, and then deprotect it afterward. This adds steps but ensures chemoselectivity.

Key Reaction Pathways Diagram

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its bifunctional nature allows for the construction of complex molecular scaffolds found in a variety of therapeutic agents.

Case Example: Prodrug Synthesis for Hepatocellular Carcinoma this compound serves as a reagent in the preparation of orally active and liver-targeted prodrugs of 5-fluoro-2'-deoxyuridine, a compound investigated for the treatment of hepatocellular carcinoma.[19] In this context, the benzyl alcohol moiety is used to create an ether linkage, modifying the parent drug's pharmacokinetic profile.

General Utility: It is widely used as an intermediate in the synthesis of analgesics, antihistamines, and local anesthetics.[1] Its role is often to introduce a substituted benzyl motif, which is a common pharmacophore in many drug classes. For instance, after a cross-coupling reaction to replace the bromine, the resulting substituted benzyl alcohol can be further functionalized to build the final API.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

-

Hazards: It is classified as harmful if swallowed and causes serious eye irritation.[3][20] It may also cause skin irritation upon prolonged contact.[1]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[21]

-

Handling: Avoid creating dust if handling the solid form. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[20][21]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage is at room temperature.[7]

Conclusion

This compound is a strategically important and versatile intermediate in organic synthesis. Its unique structural features—an accessible primary alcohol and a reactive aryl bromide at the ortho position—provide a powerful platform for a wide array of chemical transformations. From its role in protection chemistry to its critical function as a substrate in palladium-catalyzed cross-coupling reactions, it enables the efficient construction of complex molecules. For researchers in drug discovery and development, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the creation of novel therapeutic agents.

References

-

FTIR spectrum of this compound. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Synthesis of this compound. (n.d.). PrepChem.com. Retrieved February 7, 2026, from [Link]

-

C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane. (n.d.). Doc Brown's Chemistry. Retrieved February 7, 2026, from [Link]

-

This compound | C7H7BrO. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Spectral analysis practice problem #02 (benzyl alcohol). (2020, July 9). YouTube. Retrieved February 7, 2026, from [Link]

-

This compound | CAS#:18982-54-2. (n.d.). Chemsrc. Retrieved February 7, 2026, from [Link]

-

This compound - 18982-54-2. (n.d.). ChemSynthesis. Retrieved February 7, 2026, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 7, 2026, from [Link]

-

Synthesis of 3 qa starting from 2‐bromobenzyl alcohol. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

-

Alcohol Protecting Groups. (n.d.). University of Illinois Urbana-Champaign. Retrieved February 7, 2026, from [Link]

-

Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

-

Benzyl alcohols. (2008, October 21). MassBank. Retrieved February 7, 2026, from [Link]

-

Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

-

NMR data for the alcohols (3). (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

-

Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved February 7, 2026, from [Link]

-

How Does Benzyl Alcohol Produce a Peak at m/z = 79? (2019, August 24). Chemistry Stack Exchange. Retrieved February 7, 2026, from [Link]

-

Protection of Alcohols. (n.d.). NROChemistry. Retrieved February 7, 2026, from [Link]

-

2-Methoxybenzyl alcohol. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

-

Protecting Groups. (n.d.). University of California, Irvine. Retrieved February 7, 2026, from [Link]

-

Organic Synthesis with Alcohols. (2021, January 25). YouTube. Retrieved February 7, 2026, from [Link]

-

Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound [nanfangchem.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound | CAS#:18982-54-2 | Chemsrc [chemsrc.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. m.youtube.com [m.youtube.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Benzyl Ethers [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. nobelprize.org [nobelprize.org]

- 18. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 19. usbio.net [usbio.net]

- 20. fishersci.com [fishersci.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Monograph: 2-Bromobenzyl Alcohol

Chemical Identity, Synthetic Pathways, and Application in Pharmaceutical Scaffolding

Executive Summary

2-Bromobenzyl alcohol (CAS: 18982-54-2) is a bifunctional aromatic building block critical to the synthesis of fused heterocycles and biaryl pharmaceutical agents.[1][2][3][4] While its average molecular weight is 187.03 g/mol , its utility in drug development is defined by its specific isotopic signature and the orthogonal reactivity of its functional groups: the nucleophilic hydroxyl moiety and the electrophilic aryl bromide.[2][3] This guide provides a comprehensive technical analysis of this compound, moving beyond basic physical constants to explore its synthesis, stoichiometric handling, and role as a "privileged structure" in medicinal chemistry.[2][3]

Part 1: Physicochemical Profile & Molecular Weight Analysis[2][3]

The Isotopic Signature (Mass Spectrometry)

For researchers utilizing Mass Spectrometry (MS) for metabolite tracking or impurity profiling, the average molecular weight (187.03 g/mol ) is insufficient.[2][3] The presence of bromine creates a distinct isotopic pattern that serves as a diagnostic fingerprint.[2][3]

Bromine exists naturally as two stable isotopes:

| Parameter | Value | Technical Context |

| Average Molecular Weight | 187.03 g/mol | Used for stoichiometric calculations (molar equivalents).[2][3] |

| Monoisotopic Mass ( | 185.968 g/mol | The base peak [M]+ in high-resolution MS.[2][3] |

| Isotope Peak ( | 187.966 g/mol | The [M+2]+ peak, appearing at ~97% intensity of the base peak.[2][3] |

| Molecular Formula | Degree of Unsaturation = 4 (Aromatic ring).[2][3][5] |

Key Physical Properties

Data aggregated from PubChem and Sigma-Aldrich technical sheets.[2][3] [1, 2]

| Property | Value | Operational Implication |

| Appearance | White to beige crystalline solid | Discoloration (yellowing) indicates oxidation to aldehyde.[2][3] |

| Melting Point | 78–80 °C | Solid at RT; easily handled but requires gentle heating for melt-phase reactions.[2][3] |

| Boiling Point | ~261 °C (at 760 mmHg) | High boiling point makes removal by evaporation difficult; requires column chromatography or crystallization.[2][3] |

| Solubility | DMSO, Methanol, DCM, EtOAc | High lipophilicity (logP ~1.9); poor water solubility facilitates aqueous workups.[2][3] |

Part 2: Synthetic Methodology

Primary Route: Chemoselective Reduction

The industrial standard for synthesizing this compound involves the reduction of 2-bromobenzaldehyde .[2][3][6] While Lithium Aluminum Hydride (

Protocol: NaBH4 Reduction of 2-Bromobenzaldehyde

Note: This protocol scales linearly from 1g to 50g.

Reagents:

Step-by-Step Workflow:

-

Preparation: Dissolve 2-bromobenzaldehyde in Methanol (

concentration) in a round-bottom flask. Cool to -

Addition: Add

portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[2][3] -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.

-

Quenching: Carefully add saturated

solution to quench excess borohydride.[2][3] -

Workup: Evaporate bulk methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (

).[2][3] -

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Visualization of Synthetic Logic

The following diagram illustrates the pathway and potential side-reactions to avoid.

Figure 1: Chemoselective reduction pathway.[2][3] Note the critical avoidance of catalytic hydrogenation conditions which would cleave the C-Br bond.

Part 3: Reactivity & Pharmaceutical Applications

This compound is a "bifunctional" scaffold.[2][3] Its value lies in the ability to react at two distinct sites: the Benzylic Oxygen and the Aryl Carbon .[2][3]

Divergent Synthesis Map[2][3]

-

Suzuki-Miyaura Coupling: The aryl bromide allows for coupling with boronic acids to create biaryl systems (common in kinase inhibitors).[2][3]

-

Intramolecular Cyclization: Used to form dihydroisobenzofurans or isoquinolines.[2][3]

-

Lithiation: Protection of the alcohol (e.g., as a THP ether) followed by Lithium-Halogen exchange generates a nucleophilic aryl lithium species.[2][3]

Figure 2: Divergent reactivity profile showing orthogonal transformations at the halide and alcohol positions.[2][3]

Part 4: Analytical Characterization

To validate the identity of this compound, researchers should look for the following spectral markers.

Proton NMR ( -NMR, 300 MHz, )

-

4.75 ppm (s, 2H): The benzylic methylene (

-

2.0–2.5 ppm (br s, 1H): Hydroxyl proton (exchangeable with

- 7.1–7.6 ppm (m, 4H): Aromatic region.[2][3] The proton ortho to the bromine often appears most downfield due to inductive deshielding.[2][3]

Infrared Spectroscopy (IR)

-

3200–3400 cm

: Broad O-H stretch (Hydrogen bonding).[2][3] -

~1050 cm

: C-O stretch (primary alcohol). -

No C=O stretch: Absence of peak at 1700 cm

confirms reduction of the starting aldehyde.[2][3]

Part 5: Safety and Handling

-

GHS Classification: Warning.[1][2][3] Acute Toxicity (Oral), Skin Irritation, Eye Irritation [1].[2][3]

-

Lachrymator Potential: While less volatile than its benzyl bromide counterpart, benzyl alcohols can still irritate mucous membranes.[2][3] Work in a fume hood.

-

Storage: Store at room temperature, protected from light. Over time, atmospheric oxygen can slowly oxidize the alcohol back to the aldehyde (indicated by a smell of almonds/marzipan).[2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72850, this compound.[2][3] Retrieved from [Link][2][3]

-

Organic Syntheses. Preparation of substituted benzyl alcohols via borohydride reduction.[2][3][7] (General Protocol Adaptation). [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. askthenerd.com [askthenerd.com]

Technical Guide: Thermal Properties and Purification of 2-Bromobenzyl Alcohol

[1]

Executive Summary

2-Bromobenzyl alcohol (CAS: 18982-54-7) is a halogenated aromatic intermediate critical to the synthesis of phthalides and benzoboroxoles in drug discovery.[1][2] While often characterized by its melting point (78–82 °C), its boiling point is a pivotal parameter for process chemists scaling up purification.[1]

This guide addresses the specific thermodynamic challenges of handling this compound. Unlike liquid benzyl alcohols, this compound is a solid at room temperature.[1][2] Consequently, its "boiling point" is only relevant under high-vacuum conditions where the molten phase is distilled.[1] This document provides validated data, thermodynamic context, and specific protocols for vacuum distillation and recrystallization.

Part 1: Physicochemical Profile[1]

The thermal behavior of this compound is dominated by the ortho-bromo substituent, which influences crystal packing (melting point) and volatility (boiling point) via steric bulk and halogen bonding.[1]

Thermodynamic Data Summary

| Property | Value | Condition/Method | Reliability |

| Boiling Point (Atmospheric) | ~261.8 °C (Predicted) | 760 mmHg | Low (Decomposition risk) |

| Boiling Point (Vacuum) | 165 °C | 21 hPa (~16 mmHg) | High (Experimental) |

| Melting Point | 78–82 °C | Standard Pressure | High |

| Density | 1.565 g/cm³ | 25 °C | High |

| Flash Point | 112–113 °C | Closed Cup | Medium |

| Appearance | Beige/Pale Yellow Crystals | Room Temperature | N/A |

Critical Insight: Attempting to boil this compound at atmospheric pressure (261 °C) is chemically unsound. The high temperature promotes oxidative degradation and potential debromination.[1] Vacuum distillation is the only viable distillation method. [1]

Part 2: Technical Deep Dive – The Distillation Challenge

Distilling this compound presents a unique engineering challenge: Solidification in the Condenser. [1]

Because the melting point (80 °C) is significantly higher than the temperature of standard cooling water, the distillate will crystallize immediately upon hitting a cold condenser, leading to dangerous clogging and pressure buildup.[1]

Mechanism: Intermolecular Forces

The high boiling point relative to benzyl alcohol (BP: 205 °C) is attributed to:

-

Hydrogen Bonding: The hydroxyl group (-OH) forms strong intermolecular H-bonds.[1]

-

Molecular Weight & Polarizability: The bromine atom adds significant mass (79.9 amu) and polarizability, increasing London dispersion forces.[1]

Visualization: Purification Decision Logic

The following logic gate helps researchers decide between distillation and recrystallization.

Figure 1: Decision matrix for selecting the optimal purification method based on scale and crude purity.

Part 3: Experimental Protocols

Protocol A: Vacuum Distillation (For Large Scale/High Purity)

Objective: Purify >50g of crude material without thermal degradation or condenser clogging.

Equipment Setup:

-

Short-path distillation head (minimizes thermal exposure).[1]

-

Air Condenser or Warm Water Condenser (circulating water at >60 °C).[1] Do not use cold tap water.[1]

-

Heat gun (for keeping joints clear).[1]

-

Vacuum pump capable of <20 mmHg.[1]

Step-by-Step:

-

Melting: Gently melt the crude this compound (MP ~80 °C) in the boiling flask using an oil bath set to 90 °C.

-

Vacuum Application: Slowly apply vacuum.[1] Aim for 15–20 mmHg .

-

Heating: Increase oil bath temperature. The compound will begin to distill when the vapor temperature reaches 160–165 °C (at ~20 mmHg).[1]

-

Condenser Management: Monitor the condenser. If crystals form, stop cooling water flow immediately or use a heat gun to melt the blockage.[1] The distillate should flow as a liquid into the receiver.[1]

-

Collection: The distillate will solidify rapidly in the receiving flask. Ensure the vacuum adapter does not clog.[1]

Protocol B: Recrystallization (Recommended for Lab Scale)

Objective: Purify <50g with minimal equipment.[1] Source: Validated against standard organic synthesis procedures (e.g., Organic Syntheses).

-

Dissolution: Dissolve crude solid in a minimum amount of refluxing Ethyl Acetate.

-

Precipitation: Slowly add Hexanes to the boiling solution until slight turbidity persists.

-

Cooling: Allow to cool to room temperature, then refrigerate at -15 °C.

-

Filtration: Collect beige crystals via vacuum filtration. Wash with cold hexanes.[1]

-

Drying: Vacuum dry at room temperature (do not heat significantly under vacuum to avoid sublimation).[1]

Part 4: Applications in Drug Development

This compound is not merely a solvent or generic reagent; it is a scaffold-enabling intermediate.[1]

-

Benzoboroxoles: Used in the synthesis of 1-hydroxy-1,2-benzoboroxoles, a class of compounds with anti-inflammatory and antimicrobial properties (e.g., Tavaborole).[1]

-

Phthalide Synthesis: Serves as a precursor for palladium-catalyzed carbonylation to form phthalides, a core motif in natural products.[1]

-

Suzuki-Miyaura Coupling: The bromine handle allows for cross-coupling reactions to extend the carbon skeleton while retaining the benzylic alcohol functionality.[1]

Figure 2: Synthesis and downstream utility of this compound.

Part 5: Safety & Handling

References

-

GuideChem. (n.d.).[1] this compound Properties and Safety. Retrieved from [1]

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: this compound. Retrieved from [1]

-

ChemicalBook. (2025).[1][3] this compound Physical Properties. Retrieved from [1]

-

Organic Syntheses. (n.d.). Preparation of 2-Amino-5-bromobenzyl alcohol (Analogous Protocol). Retrieved from [1]

-

PubChem. (n.d.).[1] Compound Summary: this compound.[1][2][4][5][6][7][8] Retrieved from [1]

Sources

- 1. This compound | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | CAS#:18982-54-2 | Chemsrc [chemsrc.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | 18982-54-2 [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. This compound [nanfangchem.com]

2-Bromobenzyl alcohol solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromobenzyl Alcohol in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a critical intermediate in pharmaceutical and fine chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data points to explore the underlying chemical principles governing its solubility, offering both theoretical insights and practical methodologies for laboratory application.

Understanding the Molecular Profile of this compound

This compound (CAS 18982-54-2) is an organohalogen compound existing as a white to pale yellow solid at room temperature, with a melting point in the range of 78-82°C[1][2][3][4]. Its solubility profile is dictated by the interplay of its constituent functional groups: the polar hydroxyl (-CH₂OH) group and the larger, more nonpolar 2-bromophenyl ring.

The fundamental principle governing solubility is that "like dissolves like," meaning substances with similar polarities tend to be miscible[5][6][7][8]. The molecular structure of this compound presents a dual character:

-

Polar Hydroxyl Group: The alcohol functional group is capable of acting as both a hydrogen bond donor and acceptor[9]. This allows for strong intermolecular interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO).[10][11][12]

-

Nonpolar Bromophenyl Ring: The benzene ring substituted with a bromine atom constitutes a significant portion of the molecule. This hydrophobic part contributes to van der Waals interactions and promotes solubility in less polar or nonpolar organic solvents.[13][14][15]

This duality is key to its broad utility, allowing it to be used in a variety of solvent systems.

Caption: Molecular structure highlighting polar and nonpolar regions.

Qualitative and Quantitative Solubility Data

The table below summarizes the known solubility characteristics. This data is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation.

| Solvent Class | Solvent Name | CAS Number | Polarity | Solubility Profile | Reference |

| Polar Protic | Methanol | 67-56-1 | High | Soluble | [3][9] |

| Ethanol | 64-17-5 | High | Readily Soluble | [13][16] | |

| Isopropanol | 67-63-0 | Medium | Expected to be soluble | [17] | |

| Polar Aprotic | DMSO | 67-68-5 | High | Soluble | [3][9] |

| Acetone | 67-64-1 | High | Readily Soluble | [16] | |

| Ethers | Diethyl Ether | 60-29-7 | Low | Readily Soluble | [13][16] |

| Dioxane | 123-91-1 | Low | Soluble (by analogy)¹ | ||

| Nonpolar | Toluene | 108-88-3 | Low | Expected to be soluble | |

| Aqueous | Water | 7732-18-5 | High | Slightly Soluble / Limited | [13][16][18] |

¹Note: Quantitative data for the closely related compounds 2-bromobenzyl bromide and 4-bromobenzyl alcohol shows solubility in dioxane at 1 g/10 mL. This suggests good solubility for this compound as well.

Causality of Solubility: A Deeper Look

The observed solubility patterns are a direct consequence of the molecule's ability to form favorable intermolecular interactions with the solvent, which must overcome the solute-solute interactions within the crystal lattice.

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is high due to the dominant effect of hydrogen bonding between the alcohol's hydroxyl group and the solvent's hydroxyl group.[11][14] These strong, specific interactions readily disrupt the crystal lattice.

-

In Polar Aprotic Solvents (e.g., Acetone, DMSO): High solubility is achieved through strong dipole-dipole interactions. The solvent's highly polar bonds can effectively solvate both the hydroxyl and bromophenyl portions of the molecule.

-

In Ethers and Nonpolar Solvents (e.g., Diethyl Ether, Toluene): The large, nonpolar surface area of the bromophenyl ring becomes the dominant factor. Solubility is driven by London dispersion forces, which are favorable between the aromatic ring and the nonpolar solvent molecules.[15]

-

In Water: The limited solubility represents a trade-off. While the hydroxyl group can hydrogen bond with water, the large, hydrophobic bromophenyl ring disrupts water's own extensive hydrogen-bonding network, making the overall dissolution process less entropically and enthalpically favorable.[12][13][14]

Experimental Protocol: Isothermal Equilibrium Solubility Determination

For applications requiring precise quantitative solubility data, direct experimental measurement is necessary. The isothermal equilibrium (or "shake-flask") method is a robust and widely accepted standard. This protocol provides a self-validating system for generating reliable data.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound (purity >98%)

-

Selected solvent (HPLC-grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume or mass of the solvent. The excess solid is critical to ensure saturation is reached.

-

Equilibration: Seal the vials tightly and place them in the constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined by taking samples at various intervals (e.g., 12, 24, 36, 48 hours) until the measured concentration remains constant.

-

Phase Separation: Allow the vials to sit undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

-

Dilution and Analysis: Accurately weigh the collected filtrate, then dilute it to a known volume with the appropriate mobile phase for analysis. Determine the concentration of this compound in the diluted sample using a pre-validated HPLC method with a calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for all dilutions. Express the solubility in desired units (e.g., mg/mL, mol/L).

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion for the Practitioner

This compound exhibits versatile solubility in a wide range of common organic solvents, a property attributable to its hybrid molecular structure. Its high solubility in alcohols, ethers, and polar aprotic solvents makes it adaptable for various reaction and purification schemes. For critical applications in pharmaceutical development, where precise solubility is paramount for tasks like crystallization and formulation, the experimental protocol provided herein offers a reliable framework for generating the necessary quantitative data.

References

-

How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry . Open Oregon Educational Resources. Available at: [Link]

-

This compound - LookChem . LookChem. Available at: [Link]

-

Solubility of organic compounds (video) - Khan Academy . Khan Academy. Available at: [Link]

-

Explain how hydrogen bonding affect the solubility and boiling point of alkanols - Filo . Filo. Available at: [Link]

-

This compound - 18982-54-2, C7H7BrO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . ChemSynthesis. Available at: [Link]

-

This compound | CAS#:18982-54-2 | Chemsrc . Chemsrc. Available at: [Link]

-

Benzyl Alcohol - The Japanese Pharmacopoeia . National Institute of Health Sciences. Available at: [Link]

-

This compound | C7H7BrO | CID 72850 - PubChem . National Institutes of Health. Available at: [Link]

-

Chemical Properties of this compound, isopropyl ether - Cheméo . Cheméo. Available at: [Link]

-

6.3: Hydrogen Bonding Interactions and Solubility - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

-

2.6.1: Like Dissolves Like - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

-

Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog . Oreate AI. Available at: [Link]

-

an introduction to alcohols - Chemguide . Chemguide. Available at: [Link]

-

Week 3 - 3. The famous "like-dissolves-like" rule! - YouTube . TMP Chem. Available at: [Link]

-

The Power of Hydrogen Bonds in Alcohols: Small Forces, Big Impacts - ENTECH Online . ENTECH Online. Available at: [Link]

-

Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant - PMC . National Center for Biotechnology Information. Available at: [Link]

-

Isopropyl alcohol - Wikipedia . Wikipedia. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | 18982-54-2 [chemicalbook.com]

- 4. This compound | CAS#:18982-54-2 | Chemsrc [chemsrc.com]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]

- 8. m.youtube.com [m.youtube.com]

- 9. lookchem.com [lookchem.com]

- 10. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. entechonline.com [entechonline.com]

- 13. CAS 18982-54-2: this compound | CymitQuimica [cymitquimica.com]

- 14. Explain how hydrogen bonding affect the solubility and boiling point of a.. [askfilo.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. guidechem.com [guidechem.com]

- 17. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 18. echemi.com [echemi.com]

Technical Guide: 2-Bromobenzyl Alcohol ¹H NMR Spectral Analysis

Executive Summary & Pharmacophore Context

2-Bromobenzyl alcohol (2-Br-BnOH ) is a critical halogenated building block in medicinal chemistry. It serves as a primary intermediate for Suzuki-Miyaura cross-coupling reactions to generate biaryl scaffolds, widely used in the synthesis of kinase inhibitors and respiratory therapeutics.

Precise structural validation of this intermediate is non-trivial due to the proximity of the bromine atom to the benzylic center, which induces specific electronic shielding effects. This guide provides a definitive reference for the ¹H NMR characterization of 2-Br-BnOH, distinguishing it from common synthetic impurities (e.g., 2-bromobenzaldehyde) and detailing solvent-dependent behaviors critical for purity assessment.

Structural Assignment & Logic

The ¹H NMR spectrum of this compound is defined by three distinct regions. Understanding the physics behind these signals is essential for interpreting complex crude mixtures.

The Aromatic Region (7.1 – 7.6 ppm)

The bromine atom at position 2 exerts a strong inductive withdrawing effect (-I) and a mesomeric donating effect (+M), though the inductive effect dominates the local magnetic environment.

-

H-3 (Ortho to Br): This proton is chemically distinct. It typically appears as the most deshielded doublet due to the proximity of the electronegative halogen.

-

H-6 (Ortho to

): This proton is sensitive to the rotameric environment of the hydroxymethyl group.

The Benzylic Methylene (4.5 – 4.8 ppm)

The methylene protons (

-

In CDCl₃: Appears as a sharp singlet . Rapid proton exchange decouples the OH from the

. -

In DMSO-d₆: Often appears as a doublet . Strong hydrogen bonding between DMSO and the hydroxyl proton slows exchange, revealing the

coupling.

The Hydroxyl Proton (Variable)

-

Shift Range: 2.0 – 5.5 ppm.

-

Behavior: Concentration and temperature dependent.[1] In dry CDCl₃, it is a broad singlet. In DMSO-d₆, it is a sharp triplet (coupled to

).

Spectral Data Standardization

Table 1: ¹H NMR Data in CDCl₃ (Standard Characterization)

Reference Frequency: 500 MHz | Temperature: 298 K | Concentration: ~15 mg/0.6 mL

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |

| Ar-H (H-3) | 7.57 | Doublet (d) | 1H | 8.0 | Ortho to Bromine; most deshielded. |

| Ar-H (H-6) | 7.51 | Doublet (d) | 1H | 7.6 | Ortho to Benzyl group. |

| Ar-H (H-4) | 7.36 | Triplet (t) | 1H | 7.5 | Meta to Br. |

| Ar-H (H-5) | 7.19 | Triplet (t) | 1H | 7.6 | Para to Br. |

| 4.78 | Singlet (s) | 2H | - | Key Diagnostic Peak. | |

| OH | 2.02 | Broad (s) | 1H | - | Shift varies with concentration. |

Data Source: Consolidated from RSC and SDBS Reference Standards [1, 2].

Table 2: Solvent Effects & Diagnostic Splitting (DMSO-d₆)

Use this solvent for confirming the alcohol functionality if the CDCl₃ spectrum is ambiguous due to water overlap.

| Assignment | Shift ( | Multiplicity | Insight |

| OH | ~5.4 - 5.5 | Triplet (t) | The hydroxyl proton couples to the |

| ~4.5 - 4.9 | Doublet (d) | The singlet observed in CDCl₃ splits into a doublet. This confirms the presence of a primary alcohol. |

Note: The exact shift in DMSO is sensitive to water content. The values above are extrapolated from the chemically equivalent 2-chlorobenzyl alcohol analog, which exhibits

5.48 (OH) and 4.93 () [3].

Visualizations & Workflows

Molecular Structure & Proton Map

This diagram correlates the specific protons to their chemical environment.

Figure 1: Proton assignment map for this compound in CDCl₃.

Impurity Profiling Workflow

In drug development, 2-Br-BnOH is often synthesized via the reduction of 2-bromobenzaldehyde. Incomplete reduction is a common failure mode.

Figure 2: Rapid decision tree for assessing reaction completion (Reduction of 2-Bromobenzaldehyde).

Experimental Protocol: Synthesis & Analysis

To ensure reproducible spectral data, the sample must be free of paramagnetic impurities and water, which broadens the OH signal.

Synthesis (Reduction Protocol)

Context: This is the primary route to generate the alcohol for analysis.

-

Reagents: Dissolve 2-bromobenzaldehyde (1.0 eq) in Methanol (0.5 M).

-

Addition: Add

(0.5 eq) portion-wise at 0°C. Caution: Gas evolution. -

Workup: Quench with 1N HCl, extract with EtOAc.

-

Purification: If the aldehyde peak (Figure 2) persists, recrystallize from Hexane/EtOAc (10:1).

NMR Sample Preparation

-

Mass: Weigh 10-20 mg of the isolated solid.

-

Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

-

Filtration: If the solution is cloudy (inorganic salts from reduction), filter through a small plug of glass wool into the NMR tube.

-

Why? Suspended solids cause magnetic susceptibility mismatch, broadening the aromatic multiplets.

-

-

Acquisition: Set relaxation delay (

) to

References

-

Royal Society of Chemistry. Supporting Information: Selective Reduction of Aldehydes and Ketones. (Snippet 1.11). Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General Reference for 2-Br-BnOH). Available at: [Link]

-

Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics 2010, 29, 9, 2176–2179. Available at: [Link]

Sources

Technical Analysis: ¹³C NMR Chemical Shifts of 2-Bromobenzyl Alcohol

Topic: 2-Bromobenzyl alcohol ¹³C NMR chemical shifts Content Type: In-depth Technical Guide

Executive Summary

This technical guide provides a definitive structural analysis of This compound (CAS: 18982-54-2), a critical intermediate in the synthesis of biaryl scaffolds via Suzuki-Miyaura coupling and a precursor for various indazole-based pharmaceuticals.

Accurate interpretation of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum for this molecule requires navigating two specific spectroscopic phenomena: the Heavy Atom Effect introduced by the bromine substituent and the electronegative deshielding at the benzylic position. This guide synthesizes experimental data with mechanistic insight to provide a self-validating reference for analytical chemists and drug discovery researchers.

Structural Assignment & Chemical Shift Data

The following data represents the chemical shifts of this compound dissolved in Deuterated Chloroform (CDCl₃) at ambient temperature.

Molecular Formula: C₇H₇BrO Molecular Weight: 187.04 g/mol

Table 1: ¹³C NMR Peak Assignments (CDCl₃, 126 MHz)

| Carbon Position | Chemical Shift (δ, ppm) | Carbon Type | Multiplicity (DEPT) | Mechanistic Driver |

| C7 (Benzylic) | 65.10 | Secondary (CH₂) | Triplet | Deshielded by Oxygen (Inductive Effect) |

| C1 (Ipso) | 139.74 | Quaternary (Cq) | Singlet | Deshielded by alkyl group & aromatic ring current |

| C3 (Ortho to Br) | 132.61 | Tertiary (CH) | Doublet | Deshielded by Ortho-halo effect |

| C4 (Meta to Br) | 129.13 | Tertiary (CH) | Doublet | Resonance/Inductive balance |

| C6 (Para to Br) | 128.93 | Tertiary (CH) | Doublet | Resonance/Inductive balance |

| C5 (Meta to Br) | 127.66 | Tertiary (CH) | Doublet | Shielded relative to C3 |

| C2 (Ipso-Br) | 122.59 | Quaternary (Cq) | Singlet | Heavy Atom Effect (Shielding) |

Note on Solvent Reference: All values are referenced to the center line of the CDCl₃ triplet at 77.16 ppm .

Mechanistic Analysis & Interpretation[1]

To ensure the integrity of your assignments, you must understand the causality behind the observed shifts. Do not rely solely on database matching; use these mechanistic pillars to validate your spectrum.

The Heavy Atom Effect (The C2 Anomaly)

A common error in interpreting halogenated aromatics is expecting the Carbon-Halogen (C-X) peak to appear furthest downfield due to electronegativity.

-

Observation: The C2 carbon attached to Bromine appears at 122.59 ppm , which is upfield (more shielded) compared to the aromatic C-H carbons (127–132 ppm).

-

Mechanism: This is the Heavy Atom Effect .[1][2] As the atomic number of the substituent increases (Cl < Br < I), relativistic spin-orbit coupling becomes significant. This introduces a shielding contribution that counteracts the inductive deshielding of the electronegative halogen.

-

Validation Check: If your C-Br peak is assigned >135 ppm, your assignment is likely incorrect (unless strong electron-withdrawing groups are also present).

-

Benzylic Deshielding (C7)

The benzylic carbon (C7) appears at 65.10 ppm .

-

Mechanism: The hydroxyl group (-OH) is highly electronegative, pulling electron density away from C7 via the sigma bond (Inductive Effect, -I). This deshields the nucleus, shifting it downfield into the 60–70 ppm aliphatic alcohol window.

-

Solvent Dependency: In DMSO-d₆, this peak may shift slightly (± 1-2 ppm) due to hydrogen bonding changes, but the assignments remain topologically consistent.

Ortho-Substituent Effects (C3 vs C5)

-

C3 (132.61 ppm): The carbon ortho to the bromine is significantly deshielded. Bromine's lone pairs donate into the ring (resonance), but its inductive withdrawal dominates at the ortho position, stripping density from C3.

-

C5 (127.66 ppm): The carbon para to the bromine is less affected by the inductive withdrawal and benefits slightly from resonance shielding, appearing upfield relative to C3.

Visualization of Structural Logic[1][4]

The following diagram maps the logical flow from molecular structure to spectral output, highlighting the specific electronic effects governing each carbon environment.

Figure 1: Mechanistic causality map linking structural features of this compound to observed ¹³C NMR chemical shifts.

Experimental Protocol: Self-Validating Workflow

To reproduce these results with high fidelity, follow this standardized protocol. This workflow includes "Checkpoints" to ensure data integrity.

Sample Preparation

-

Mass: Weigh 20–30 mg of this compound.

-

Solvent: Add 0.6 mL of CDCl₃ (99.8% D, containing 0.03% TMS v/v).

-

Checkpoint: Ensure the solution is clear. Turbidity indicates moisture or salt contamination, which will broaden the -OH proton signal in ¹H NMR and potentially affect relaxation times in ¹³C.

-

-

Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 500 MHz Instrument)

-

Pulse Sequence: zgpg30 (Power-gated decoupling to minimize NOE bias on quaternary carbons).

-

Spectral Width: 240 ppm (approx -10 to 230 ppm).

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

-

Reasoning: The quaternary carbons C1 and C2 (C-Br) have long T1 relaxation times. A short D1 will suppress these peaks, making them disappear into the noise.

-

-

Scans (NS): Minimum 512 scans (preferably 1024) for sufficient S/N ratio on the quaternary C-Br peak.

Processing Workflow

The following diagram outlines the critical processing steps to ensure accurate peak picking.

Figure 2: Signal processing workflow emphasizing phase correction for broad quaternary halogenated carbons.

References

-

Royal Society of Chemistry (RSC). Supplementary Information: Synthesis of [fac-PNHN]RuH(η1-BH4)(CO). (Contains full characterization of this compound as compound 3e).

-

Source:

-

-

National Institute of Advanced Industrial Science and Technology (AIST).

-

Source:

-

-

Kaupp, M., et al. Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts. Chemical Reviews, 2004.[1] (Authoritative grounding for the Heavy Atom Effect mechanism).[1][2]

-

Source:

-

Sources

Technical Monograph: FT-IR Spectral Characterization of 2-Bromobenzyl Alcohol

Executive Summary

In the high-stakes environment of pharmaceutical intermediate synthesis—specifically for respiratory agents like bromhexine or complex Suzuki coupling scaffolds—2-Bromobenzyl alcohol (CAS: 18982-54-2) serves as a critical pharmacophore building block.

While NMR provides definitive structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy remains the frontline defense for rapid purity assessment and solid-state characterization. This guide moves beyond basic peak assignment. It establishes a self-validating analytical framework , enabling researchers to distinguish this compound from its meta-/para-isomers and oxidation products (aldehydes) without immediate recourse to mass spectrometry.

Structural Context & Sampling Methodology

The Analyte

This compound presents as a white to off-white crystalline solid with a melting point of 78–82 °C .[1] Its structure comprises three distinct vibrational domains:

-

The Hydroxyl Anchor: A primary alcohol (-CH₂OH) capable of strong intermolecular hydrogen bonding.

-

The Aromatic Core: A benzene ring subject to specific ring-breathing modes.

-

The Ortho-Halogen Constraint: A bromine atom at the 2-position, which imposes steric influence and unique out-of-plane (OOP) bending vectors.

Experimental Protocol: Sampling Strategy

As a solid with a moderate melting point, the sampling technique dictates spectral resolution.

-

Method A: Diamond ATR (Attenuated Total Reflectance)

-

Recommendation:Primary Workflow.

-

Rationale: Minimal sample prep prevents moisture absorption (hygroscopicity is low but possible).

-

Caution: Ensure high contact pressure.[2] Poor contact yields noisy data in the 2500–2000 cm⁻¹ baseline.

-

-

Method B: KBr Pellet (Transmission)

-

Recommendation:Validation Only.

-

Rationale: While offering superior resolution for the O-H stretching band shape, the grinding process can induce lattice defects or moisture uptake, artificially broadening the hydroxyl region.

-

Spectral Region Analysis: The "Fingerprint" Logic[3]

We analyze the spectrum not as a list of peaks, but as a narrative of molecular mechanics.

Zone I: The High-Frequency Domain (4000–2800 cm⁻¹)

-

O-H Stretch (3400–3200 cm⁻¹): You will observe a broad, intense band centered near 3300 cm⁻¹ .[3]

-

Scientist's Insight: This breadth confirms intermolecular hydrogen bonding in the crystal lattice. A sharp spike >3500 cm⁻¹ would indicate "free" hydroxyls, usually only seen in dilute solution.

-

-

C-H Stretching (3100–2850 cm⁻¹): This region acts as a binary switch for aromatic vs. aliphatic content.

-